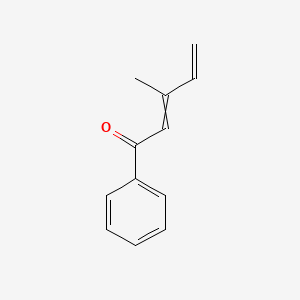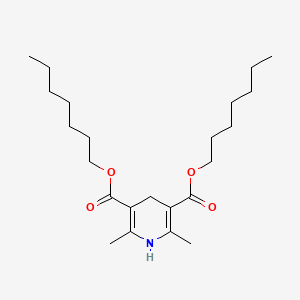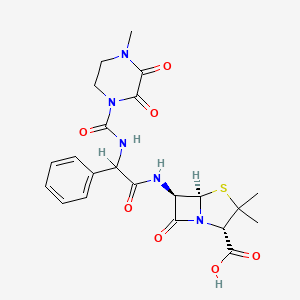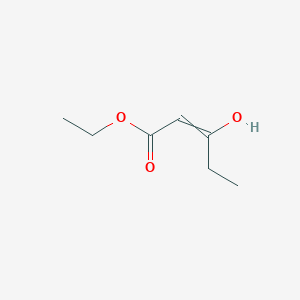![molecular formula C10H9N5 B14612851 1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole CAS No. 59772-81-5](/img/structure/B14612851.png)
1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole is a heterocyclic compound that belongs to the class of tetrazoles Tetrazoles are known for their high nitrogen content and unique chemical properties, making them valuable in various scientific and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole can be synthesized through several methods. One common approach involves the cycloaddition reaction of nitriles with sodium azide in the presence of a catalyst. For instance, the reaction of phenylacetonitrile with sodium azide in the presence of a zinc salt catalyst can yield the desired tetrazole derivative . Another method involves the use of triethyl orthoformate and sodium azide under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations. Microwave-assisted synthesis has also been explored for its efficiency and reduced reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tetrazole oxides, while substitution reactions can produce various substituted tetrazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The tetrazole ring’s electron-donating and electron-withdrawing properties play a crucial role in these interactions, affecting the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole can be compared with other tetrazole derivatives:
1-Phenyl-1H-tetrazole-5-thiol: Known for its use in the synthesis of metalated compounds and as a building block for more complex molecules.
5-Substituted 1H-tetrazoles: Commonly used as bioisosteres in medicinal chemistry, replacing carboxylic acids in drug molecules.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole and tetrazole ring system makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
59772-81-5 |
|---|---|
Molekularformel |
C10H9N5 |
Molekulargewicht |
199.21 g/mol |
IUPAC-Name |
1-methyl-7-phenylpyrazolo[5,1-e]tetrazole |
InChI |
InChI=1S/C10H9N5/c1-14-10-9(7-11-15(10)13-12-14)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI-Schlüssel |
VZQXPCCHBMCLPE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=NN2N=N1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]-](/img/structure/B14612770.png)




![1-Isocyanato-4-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14612790.png)


![4-[4-Chloro-2-(trifluoromethyl)phenoxy]aniline](/img/structure/B14612810.png)





